N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with methoxyphenyl and chlorophenyl groups, which contribute to its distinctive properties.
Preparation Methods
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride. The final step involves conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate to yield the desired compound .
Chemical Reactions Analysis
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide involves its interaction with specific molecular targets. The compound’s triazine ring and substituted groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide is unique due to its specific substitution pattern on the triazine ring. Similar compounds include:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl groups but differ in their core structure.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds have similar methoxyphenyl groups but are based on a naphthalene core.
This detailed article provides a comprehensive overview of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H26ClN7O3 |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C26H26ClN7O3/c1-16(23(35)29-20-6-4-5-17(27)15-20)28-24-32-25(30-18-7-11-21(36-2)12-8-18)34-26(33-24)31-19-9-13-22(37-3)14-10-19/h4-16H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
GQUQSLJPJRUHFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.